3-(3-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(3-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)propanamide" is a synthetic molecule that likely possesses biological activity due to the presence of a piperidine ring, which is a common feature in many pharmacologically active compounds. The chlorophenyl group suggests potential for interactions with various biological targets, and the propanamide moiety could confer structural stability and solubility characteristics beneficial for drug-like properties.
Synthesis Analysis
The synthesis of related piperidine compounds typically involves multi-step reactions, including Michael addition or Mannich condensation, as seen in the synthesis of similar molecules . These reactions often use secondary amines and unsaturated carbonyl compounds to form the piperidine ring. The chlorophenyl group can be introduced through reactions with chlorinated reagents, and the propanamide group can be formed through acylation reactions with the appropriate acid chloride or anhydride.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often confirmed by spectroscopic techniques such as NMR and IR, and the geometry can be studied using X-ray crystallography . The piperidine ring can adopt a chair conformation, which is the most stable due to its equatorial orientation of substituents, minimizing steric hindrance . The presence of a chlorophenyl group can influence the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitutions and additions, depending on the functional groups present . The reactivity of the chlorophenyl group allows for further functionalization, which can be exploited to synthesize a wide range of derivatives with potential biological activities. The propanamide moiety is less reactive but can still participate in certain reactions under specific conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure . The introduction of a chlorophenyl group can increase the lipophilicity of the compound, potentially improving its ability to cross biological membranes. The propanamide group can enhance the molecule's hydrogen bonding capacity, affecting its solubility and pharmacokinetic profile.
Relevant Case Studies
Case studies involving similar piperidine compounds have demonstrated a range of biological activities, including antifungal , analgesic and anti-inflammatory , and spasmolytic effects . These activities are likely due to the interaction of the piperidine derivatives with specific biological targets, such as enzymes or receptors. The structural features of these compounds, such as the chlorophenyl and propanamide groups, play a crucial role in their biological efficacy and selectivity.
Scientific Research Applications
Alzheimer's Disease Research
A study focused on the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer's disease treatment. These compounds were evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme involved in Alzheimer's disease. The validity of these compounds as new drug candidates was also assessed through hemolytic activity, suggesting their potential application in therapeutic strategies against Alzheimer's disease (Rehman et al., 2018).
Antimicrobial Activity
Another research area involves the synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives for their antimicrobial efficacy against pathogens affecting tomato plants, Lycopersicon esculentum. The structure-activity relationship study revealed that substitutions on the benzhydryl ring and sulfonamide ring significantly influence antibacterial activity, highlighting these compounds' potential in agricultural applications to combat plant diseases (Vinaya et al., 2009).
Molecular Interactions with Receptors
Research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) aimed at understanding its potent and selective antagonism for the CB1 cannabinoid receptor. This study utilized conformational analysis and comparative molecular field analysis (CoMFA) to build three-dimensional quantitative structure-activity relationship (QSAR) models, offering insights into the molecular interactions with the CB1 receptor. This research provides a foundation for designing new CB1 receptor antagonists with potential therapeutic applications (Shim et al., 2002).
properties
IUPAC Name |
3-(3-chlorophenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3S/c1-20(2)25(23,24)21-10-8-15(9-11-21)13-19-17(22)7-6-14-4-3-5-16(18)12-14/h3-5,12,15H,6-11,13H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBCMXWQMNQTHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)CCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.